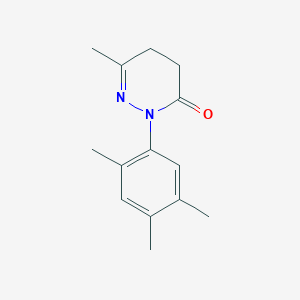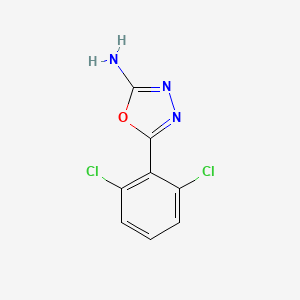
5-(2,6-Dichlorophenyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Dichlorophenyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a dichlorophenyl group attached to an oxadiazole ring, which is further substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichlorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,6-dichlorobenzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dichlorophenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The amine group can react with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.
Materials Science: The unique structural features of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-(2,6-Dichlorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. Additionally, the compound’s anticancer properties are believed to result from its interaction with DNA and inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-(2,6-Dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one: This compound is structurally similar and has been studied for its potential as a kinase inhibitor.
1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperazin-1-Yl-3,4-Dihydroquinazolin-2(1h)-One: Another related compound with potential pharmacological applications.
Uniqueness
5-(2,6-Dichlorophenyl)-1,3,4-oxadiazol-2-amine stands out due to its versatile chemical reactivity and broad spectrum of biological activities
Properties
Molecular Formula |
C8H5Cl2N3O |
|---|---|
Molecular Weight |
230.05 g/mol |
IUPAC Name |
5-(2,6-dichlorophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C8H5Cl2N3O/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChI Key |
ISUWHDIFJXAILF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NN=C(O2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B15067160.png)
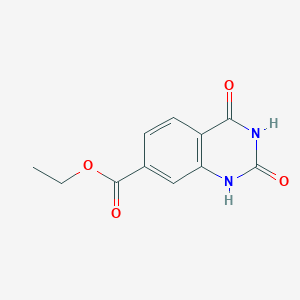
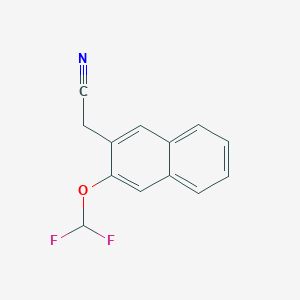
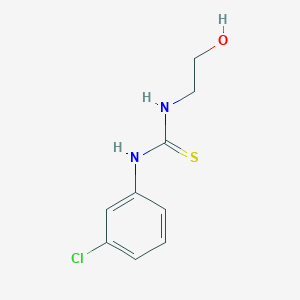

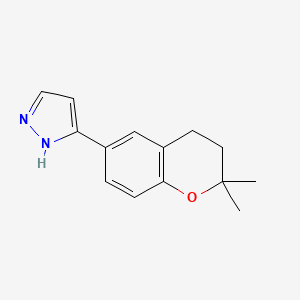
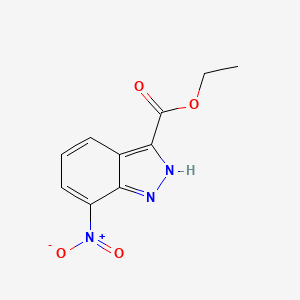
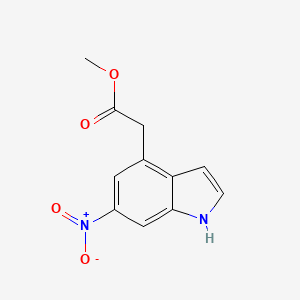
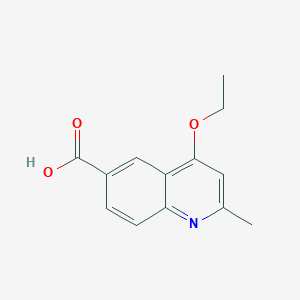



![5-[Dimethyl(phenyl)silyl]oxan-2-one](/img/structure/B15067254.png)
